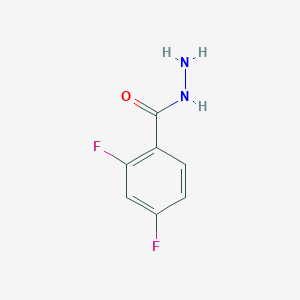

2,4-Difluorobenzohydrazide

Description

Properties

IUPAC Name |

2,4-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBCAURJSKHDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371707 | |

| Record name | 2,4-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118737-62-5 | |

| Record name | 2,4-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorobenzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,4-Difluorobenzohydrazide is a fluorinated aromatic hydrazide that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties, influencing the molecule's reactivity, conformation, and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in the synthesis of novel therapeutic agents. This document delves into its structural and spectroscopic characteristics, thermal properties, and solubility, supported by detailed experimental protocols and in-depth analysis of its chemical nature.

Introduction: The Significance of Fluorinated Scaffolds in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize absorption and distribution.

This compound emerges as a valuable synthon in this context, offering a reactive hydrazide moiety for further chemical elaboration, coupled with a difluorinated phenyl ring. This combination makes it an attractive starting material for the synthesis of a diverse range of bioactive compounds, including potential enzyme inhibitors, antimicrobial agents, and anticonvulsants. Understanding its fundamental physicochemical properties is paramount for its effective utilization in the rational design and development of new chemical entities.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the behavior of its derivatives.

Chemical Structure and Molecular Formula

-

IUPAC Name: this compound

-

Molecular Weight: 172.13 g/mol [2]

Structure:

References

The Strategic Deployment of 2,4-Difluorobenzohydrazide in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Guide to a Privileged Building Block

Introduction: The Value Proposition of Fluorination in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—confer significant advantages in modulating a molecule's pharmacokinetic and pharmacodynamic profile. The 2,4-difluorophenyl motif, in particular, has emerged as a "privileged" structural element. Its presence can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity. This guide provides an in-depth technical overview of 2,4-difluorobenzohydrazide, a versatile and highly valuable building block that serves as a gateway to a diverse range of bioactive molecules. We will explore its synthesis, key chemical transformations, and its successful application in the development of novel therapeutic agents, providing both the theoretical rationale and practical, field-tested protocols for its utilization.

Core Synthesis of the Building Block: this compound

The reliable synthesis of the this compound core is the critical first step for any research program leveraging this scaffold. The most common and efficient laboratory-scale synthesis begins with the readily available 2,4-difluorobenzoic acid or its corresponding methyl ester. The reaction proceeds via a nucleophilic acyl substitution.

Protocol 1: Synthesis of this compound from Methyl 2,4-Difluorobenzoate

This two-step procedure first involves the esterification of the carboxylic acid, followed by hydrazinolysis. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the hydrazinolysis step.

Step 1: Esterification of 2,4-Difluorobenzoic Acid (Optional, if starting from acid)

-

To a solution of 2,4-difluorobenzoic acid (1 equiv.) in methanol (approx. 0.5 M), add concentrated sulfuric acid (0.1 equiv.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2,4-difluorobenzoate, which can often be used without further purification.

Step 2: Hydrazinolysis to form this compound

-

In a microwave-safe vessel, combine methyl 2,4-difluorobenzoate (1 equiv.) and hydrazine hydrate (4 equiv.).

-

Irradiate the mixture in a microwave reactor at 350-400 W for 3-5 minutes. Monitor the reaction for the consumption of the starting ester.

-

After cooling, a white precipitate typically forms. Add cold water to the reaction mixture to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallization from ethanol can be performed if higher purity is required, yielding this compound as a white crystalline solid.

Causality Note: The use of excess hydrazine hydrate drives the reaction to completion. The microwave irradiation provides rapid, uniform heating, drastically shortening the reaction time compared to conventional refluxing which can take several hours.

Key Synthetic Transformations and Bioactive Derivatives

The true utility of this compound lies in its versatile reactivity, primarily through the terminal hydrazine nitrogen. This functionality allows for straightforward condensation and cyclization reactions to generate a host of heterocyclic systems with proven biological relevance.

Workflow for Derivatization of this compound

Caption: General synthetic pathways from this compound.

Hydrazone Synthesis: Accessing Antimicrobial and Anticonvulsant Agents

The condensation of the hydrazide with various aldehydes or ketones is one of the most direct and widely used transformations, yielding N-acylhydrazones. This class of compounds has demonstrated a broad spectrum of biological activities.[1]

-

Dissolve this compound (1 equiv.) in a suitable solvent such as ethanol or methanol.

-

Add the desired substituted aldehyde or ketone (1-1.1 equiv.) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-8 hours, monitoring progress by TLC.

-

Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

Self-Validating System: The formation of the hydrazone product can be easily confirmed by spectroscopic methods. In ¹H NMR, the appearance of a characteristic singlet for the azomethine proton (-N=CH-) and the disappearance of the aldehyde proton signal are indicative of a successful reaction. IR spectroscopy will show the C=N stretch.

1,2,4-Triazole Synthesis: Targeting Microbial Pathogens

Derivatives of 1,2,4-triazole are known for their potent antimicrobial and antifungal activities. A common route to these scaffolds from this compound involves the initial formation of a thiosemicarbazide intermediate, followed by base-catalyzed cyclization.[2][3]

Step 1: Thiosemicarbazide Formation

-

Reflux a mixture of this compound (1 equiv.) and an appropriate aryl isothiocyanate (1 equiv.) in ethanol for 4-6 hours.

-

Cool the reaction mixture. The thiosemicarbazide product usually precipitates.

-

Filter the solid, wash with cold ethanol, and dry to obtain the intermediate.

Step 2: Cyclization to 1,2,4-Triazole

-

Dissolve the thiosemicarbazide intermediate from Step 1 in a 2N sodium hydroxide solution.

-

Reflux the mixture for 3-5 hours.

-

Cool the solution and carefully acidify with dilute hydrochloric acid to a pH of 3-4.

-

The 1,2,4-triazole-3-thione product will precipitate.

-

Collect the solid by filtration, wash with water until the washings are neutral, and dry.

1,3,4-Oxadiazole Synthesis: A Scaffold for Diverse Biological Targets

The 1,3,4-oxadiazole ring is another privileged heterocycle in medicinal chemistry.[4][5] A common synthetic route involves the oxidative cyclization of hydrazone intermediates.

-

Synthesize the required hydrazone intermediate from this compound and a suitable aromatic aldehyde as described in Protocol 2.

-

Suspend the hydrazone (1 equiv.) in glacial acetic acid.

-

Add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and then with a dilute sodium bisulfite solution to remove excess bromine.

-

Wash again with water, dry, and recrystallize from a suitable solvent like ethanol or acetic acid.

Applications in Medicinal Chemistry: Case Studies

The value of this compound as a building block is best illustrated by the biological activities of its derivatives.

Antimicrobial Agents: Targeting Bacterial Cell Division

A significant area of application is in the development of novel antibacterial agents. Derivatives of the related 2,6-difluorobenzamide have been identified as potent inhibitors of the bacterial cell division protein FtsZ.[6][7] FtsZ is a crucial, highly conserved protein that forms a contractile "Z-ring" at the division site, making it an attractive target for new antibiotics.[8]

Caption: Mechanism of FtsZ inhibition by benzamide-class compounds.

The 2,4-difluorophenyl moiety plays a key role in this inhibition. Computational studies on the related 2,6-difluorobenzamides suggest that the fluorine atoms induce a non-planar conformation between the aromatic ring and the amide group.[9] This pre-organized conformation is believed to be favorable for binding to an allosteric pocket on the FtsZ protein, disrupting its polymerization dynamics and halting cell division.[6] This provides a strong rationale for using this compound to generate libraries of potential FtsZ inhibitors.

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound ID | R-Group (from Aldehyde) | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 1 | 4-Nitrophenyl | S. aureus ATCC 43300 (MRSA) | 3.91 | [10][11] |

| 2 | 2-Hydroxyphenyl | S. aureus | >100 | [12] |

| 3 | 3,5-Diiodosalicyl | S. aureus ATCC 43300 (MRSA) | 3.91 | [10] |

| 4 | 2-Nitrophenyl | S. aureus ATCC 43300 (MRSA) | >125 |[10] |

Note: Data is illustrative and compiled from derivatives of various hydroxy- and fluorobenzohydrazides to show the potential of the general scaffold.

Anticonvulsant Activity

Hydrazones constitute a well-established class of anticonvulsant agents.[13] The mechanism often involves interaction with voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent the excessive firing that leads to seizures.[14] The structure-activity relationship (SAR) studies in this area have frequently shown that small, electronegative substituents on the aromatic rings, such as fluorine, are beneficial for activity. The 4-fluorophenyl group, in particular, has been identified as a feature of some of the most potent compounds in aryl semicarbazone series.[13] This makes this compound an excellent starting point for generating novel anticonvulsant candidates.

Anticancer Agents

The hydrazone scaffold has also been explored for anticancer activity, with some derivatives showing potent antiproliferative effects. For instance, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, a close analog, exhibited an extremely low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[10][11] The this compound core provides a metabolically robust and synthetically accessible platform to develop new agents in this therapeutic area.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic building block that embodies several key principles of modern medicinal chemistry. The 2,4-difluoro substitution pattern provides a proven method for enhancing metabolic stability and modulating electronic properties for improved target engagement. The hydrazide functional group offers a reliable handle for constructing a wide array of pharmacologically relevant hydrazone and heterocyclic scaffolds. The successful application of its derivatives in generating potent antimicrobial, anticonvulsant, and anticancer agents underscores its value. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the logical and strategic deployment of privileged scaffolds like this compound will remain a critical and fruitful endeavor for drug discovery teams.

References

- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

Unraveling the Enigma of CAS Number 41933-03-3: A Case of Mistaken Identity

Despite a comprehensive investigation across multiple chemical databases and supplier catalogs, the compound designated by CAS number 41933-03-3 remains elusive. Extensive searches have failed to yield a specific chemical name, structure, or any associated technical data. This suggests that the provided CAS number may be inaccurate, obsolete, or not publicly available.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) number is a cornerstone of chemical identification, providing a unique and unambiguous identifier for a specific substance. However, in this instance, the digital trail for CAS 41933-03-3 runs cold, preventing the creation of the requested in-depth technical guide.

The initial search, based on the user's topic, hinted at a potential connection to benzaldehyde or benzoxazine derivatives. While a wealth of information exists for various compounds within these classes, none are definitively linked to the CAS number . Without a confirmed chemical identity, any attempt to generate a technical guide on properties, synthesis, applications, and suppliers would be purely speculative and lack the scientific integrity required for a professional audience.

It is crucial in scientific and research settings to work with accurately identified materials. The use of an incorrect CAS number can lead to misguided experiments, erroneous results, and a significant waste of resources.

Moving Forward: A Call for Clarification

To proceed with the development of a comprehensive technical guide, a valid CAS number or, alternatively, the chemical name or structure of the compound of interest is required. With the correct information, a thorough and accurate guide can be compiled, covering all the core requirements outlined in the initial request, including:

-

Physicochemical Properties: A detailed analysis of the compound's characteristics.

-

Synthesis and Manufacturing: An overview of established synthetic routes.

-

Applications in Research and Drug Development: A discussion of its known or potential uses.

-

Key Experimental Protocols: Step-by-step methodologies for relevant assays.

-

A curated list of reputable suppliers.

We are prepared to undertake the in-depth research and content creation as originally requested upon receiving the necessary and accurate chemical identification. We encourage the user to verify the CAS number and provide the corrected information to enable the generation of a scientifically sound and valuable technical resource.

The Ascendant Role of Fluorinated Benzohydrazides: A Technical Guide to Emerging Applications

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a paradigm of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated benzohydrazide derivatives, a class of compounds demonstrating remarkable versatility and potential across diverse scientific domains. We will dissect the fundamental principles underpinning their design, synthesis, and mechanism of action, while illuminating their burgeoning applications in therapeutic intervention, advanced agrochemical development, and beyond. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these compounds in their own research and development endeavors.

The Power of Synergy: Fluorine and the Benzohydrazide Scaffold

The prevalence of fluorinated compounds in the pharmaceutical and agrochemical industries is a testament to the transformative impact of this halogen. Globally, it is estimated that 20-25% of all pharmaceuticals in development contain at least one fluorine atom.[1] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding affinity.[2][3] The trifluoromethyl (CF3) group, in particular, is a frequently employed bioisostere for methyl or chloro groups, valued for its ability to enhance metabolic stability and improve cell membrane permeability.[1]

The benzohydrazide moiety, characterized by the -CO-NH-N=C- scaffold, serves as a versatile and privileged structural motif in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5][6] The combination of fluorine's unique electronic properties with the proven biological relevance of the benzohydrazide core gives rise to a synergistic effect, yielding derivatives with enhanced potency and novel mechanisms of action.

Therapeutic Frontiers: Medicinal Chemistry Applications

Fluorinated benzohydrazide derivatives have emerged as promising candidates for the treatment of a range of diseases, from infectious agents to complex neurological disorders and cancer.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical global health priority. Fluorinated benzohydrazide derivatives have demonstrated significant inhibitory activity against a spectrum of bacterial and fungal pathogens.[7][8][9]

-

Gram-Positive Bacteria: Studies have shown that certain hydrazide derivatives of fluorobenzoic acids exhibit notable inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium paratuberculosis.[7]

-

Broad-Spectrum Potential: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been reported as potential antimicrobial agents active against both Gram-positive and Gram-negative bacteria, as well as mycobacteria and fungi.[1]

The mechanism of antimicrobial action is often multifaceted, but can involve the inhibition of essential enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH) and DNA gyrase.[1]

Enzyme Inhibition: A Targeted Approach

The ability of fluorinated benzohydrazides to interact with and inhibit specific enzymes is a cornerstone of their therapeutic potential.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of both AChE and BuChE.[1]

-

Structure-Activity Relationship (SAR): The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the benzaldehyde ring. For instance, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide has shown strong, mixed-type inhibition of AChE.[1] The removal of the CF3 group or its replacement with a methyl group has been shown to decrease activity, highlighting the importance of the fluorine moiety.[1]

Table 1: Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives against Cholinesterases

| Compound | Substituent on Benzylidene Ring | AChE IC50 (µM) | BuChE IC50 (µM) |

| 2g | 2-OH | 46.8 | 881.1 |

| 2d | 2-Cl | 137.7 | 19.1 |

| 2l | 4-CF3 | 46.8 | 63.6 |

| 2k | 4-NO2 | 63.6 | 63.6 |

Data synthesized from Krátký et al., 2021.[1]

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Their dysregulation is implicated in the development of cancer, making them attractive therapeutic targets. Fluorination of benzohydroxamate-based HDAC inhibitors has been shown to enhance their selectivity for specific HDAC isoforms, such as HDAC6.[10] This selectivity is critical for minimizing off-target effects and improving the therapeutic index of these drugs.[10] The enhanced selectivity is attributed to specific interactions between the fluorinated linker and key amino acid residues in the active site of HDAC6.[10]

Anticancer Activity

Beyond their role as enzyme inhibitors, fluorinated benzohydrazide derivatives have demonstrated direct cytotoxic and antiproliferative effects against various cancer cell lines.[11][12][13][14]

-

Lung Carcinoma: A series of fluorinated Schiff bases derived from 2-aminophenylhydrazines and fluorinated benzaldehydes showed significant cytotoxic effects on the A549 lung cancer cell line, with one compound containing five fluorine atoms exhibiting an IC50 of 0.64 μM.[11] The mechanism of cell death was identified as apoptosis, a programmed and non-inflammatory form of cell death.[11]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential EGFR kinase inhibitors.[13][14] One such compound exhibited potent antiproliferative activity against four different cancer cell lines with IC50 values in the sub-micromolar range and strong EGFR inhibition.[13][14]

Greener Fields: Agrochemical Applications

The principles of rational drug design extend to the development of novel agrochemicals. Fluorinated benzohydrazide derivatives have shown promise as effective agricultural fungicides.[15]

-

Broad-Spectrum Antifungal Effects: A series of benzohydrazide derivatives bearing a 4-aminoquinazoline moiety were found to exhibit excellent fungicidal activities against a range of agricultural phytopathogenic fungi.[15] A compound with a 3,4-difluorophenyl group displayed broad-spectrum antifungal effects with EC50 values ranging from 0.63 to 3.82 µg/mL.[15]

-

Mechanism of Action: The antifungal activity of these compounds has been linked to the disruption of cell membrane integrity and the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[15]

Synthesis and Characterization: A Practical Guide

The synthesis of fluorinated benzohydrazide derivatives typically involves a two-step process.

General Synthesis Workflow

Caption: General synthetic workflow for fluorinated benzohydrazide derivatives.

Experimental Protocol: Synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide

This protocol describes a microwave-assisted synthesis, which can significantly reduce reaction times compared to conventional heating methods.[16][17][18]

Step 1: Hydrazinolysis of Methyl Salicylate

-

Combine methyl salicylate and hydrazine hydrate in a suitable reaction vessel.

-

Subject the mixture to microwave irradiation for a short duration (e.g., 3 minutes).[16]

-

Monitor the reaction for the formation of salicylhydrazide.

-

Upon completion, cool the reaction mixture and isolate the product, typically through filtration and washing.

Step 2: Acylation of Salicylhydrazide

-

Dissolve the synthesized salicylhydrazide in an appropriate solvent.

-

Cool the solution to a low temperature (0–5 °C) to control the reactivity.[16]

-

Slowly add 4-fluorobenzoyl chloride to the cooled solution.

-

Stir the reaction mixture for a defined period (e.g., 30 minutes) at low temperature.[16]

-

Perform a work-up procedure to isolate the final product, 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. This may involve extraction and purification by recrystallization or chromatography.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[16]

Future Perspectives and Conclusion

The field of fluorinated benzohydrazide derivatives is ripe with opportunities for further exploration. The development of more efficient and stereoselective synthetic methods will enable the creation of larger and more diverse compound libraries for biological screening. Further elucidation of their mechanisms of action will pave the way for the design of next-generation derivatives with improved potency, selectivity, and safety profiles. The continued investigation of these versatile compounds holds immense promise for addressing unmet needs in medicine and agriculture.

References

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. viva-technology.org [viva-technology.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scihorizon.com [scihorizon.com]

- 9. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents [mdpi.com]

- 10. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Hydrazide Moiety in 2,4-Difluorobenzohydrazide: A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Difluorobenzohydrazide

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles. The this compound moiety has emerged as a particularly valuable building block, or synthon, owing to the unique electronic properties conferred by the fluorine substituents. These properties significantly influence the reactivity of the hydrazide functional group, making it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.

The electron-withdrawing nature of the fluorine atoms modulates the nucleophilicity of the hydrazide nitrogens and the electrophilicity of the carbonyl carbon. This nuanced electronic character governs the kinetics and outcomes of its various reactions, particularly in the formation of N-acylhydrazones (Schiff bases) and subsequent cyclization reactions to generate key heterocyclic systems such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. This guide provides a comprehensive exploration of the reactivity of the hydrazide moiety in this compound, offering insights into its synthetic utility and its role in the development of novel therapeutic agents.

The Influence of 2,4-Difluoro Substitution on Hydrazide Reactivity

The presence of two fluorine atoms on the phenyl ring of this compound has a profound impact on the reactivity of the hydrazide functional group. This influence is primarily attributed to the strong electron-withdrawing inductive effect of fluorine, which alters the electron density distribution across the entire molecule.

Key Effects of Fluorine Substitution:

-

Enhanced Acidity of N-H Protons: The electron-withdrawing fluorine atoms increase the acidity of the N-H protons of the hydrazide moiety, facilitating their removal in base-catalyzed reactions.

-

Modulated Nucleophilicity: While the overall electron density on the nitrogen atoms is reduced, the terminal amino group remains a potent nucleophile, readily attacking electrophilic centers. This modulated nucleophilicity can be advantageous in controlling reaction selectivity.

-

Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the fluorinated ring enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Improved Biological Activity and Pharmacokinetic Properties: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]

Core Reactivity and Synthetic Applications

The hydrazide moiety of this compound is a versatile functional group that participates in a wide range of chemical transformations. The most significant of these are condensation reactions with carbonyl compounds and subsequent cyclization reactions to form stable heterocyclic systems.

Condensation with Aldehydes and Ketones: Formation of N-Acylhydrazones (Schiff Bases)

The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, leading to the formation of N-acylhydrazones, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.[2][3]

dot graph "Schiff_Base_Formation" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} केंद Figure 1: General scheme for the formation of N-Acylhydrazones.

These N-acylhydrazones are not merely stable products but are crucial intermediates for the synthesis of a variety of heterocyclic compounds. The presence of the azomethine group (-N=CH-) in their structure is a key feature that drives their subsequent cyclization reactions.[4]

Experimental Protocol: Synthesis of a this compound-derived N-Acylhydrazone

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The N-acylhydrazone product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry. Recrystallization from a suitable solvent can be performed for further purification.

Cyclization Reactions: Gateway to Heterocyclic Systems

The N-acylhydrazone intermediates derived from this compound are versatile precursors for a variety of cyclization reactions, leading to the formation of important heterocyclic scaffolds.

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their broad spectrum of biological activities. The oxidative cyclization of N-acylhydrazones is a common and efficient method for their synthesis.

dot graph "Oxadiazole_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} केंद Figure 2: Synthesis of 1,3,4-Oxadiazoles via oxidative cyclization.

A variety of reagents can be employed for this transformation, including copper(II) ions, which have been shown to facilitate a highly selective "turn-on" fluorescent response upon cyclization.[5]

1,2,4-Triazoles are another class of heterocyclic compounds with significant pharmacological importance. A common synthetic route involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which then undergoes cyclization.

dot graph "Triazole_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} केंद Figure 3: Synthetic pathway to 1,2,4-Triazoles.

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative

-

Thiosemicarbazide Formation: Reflux a mixture of this compound (1 equivalent) and a substituted isothiocyanate (1 equivalent) in a suitable solvent like ethanol for 4-6 hours.

-

Isolation of Intermediate: Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.

-

Cyclization: Dissolve the thiosemicarbazide in an aqueous solution of a base (e.g., 2% NaOH) and reflux for 4-6 hours.

-

Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 1,2,4-triazole product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.[6][7]

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A classical method for their synthesis is the reaction of a hydrazide with a 1,3-dicarbonyl compound.

dot graph "Pyrazole_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} केंद Figure 4: General synthesis of Pyrazole derivatives.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

Schiff bases and their metal complexes derived from fluorinated benzaldehydes have shown promising antimicrobial activity against various bacterial and fungal strains.[8] The presence of the fluorine substituents is believed to contribute to this activity.[9]

| Compound Type | Target Organism | Activity (MIC) | Reference |

| Fluorinated Schiff Bases | Candida albicans | 0.037 mM | [8] |

| Zinc Complexes of Reduced Schiff Bases | Staphylococcus aureus | 0.0008 µM | [9] |

Anticonvulsant Activity

Hydrazone derivatives are a well-established class of compounds with significant anticonvulsant potential.[10] The N-acylhydrazone scaffold is a key pharmacophore in many anticonvulsant agents. The ability to readily synthesize a diverse library of N-acylhydrazones from this compound makes it a valuable starting material for the development of new antiepileptic drugs.[1]

Structural Validation: The Role of Spectroscopy and X-ray Crystallography

The unambiguous characterization of the synthesized derivatives of this compound is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the connectivity and chemical environment of atoms in solution.[11][12]

-

FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the C=O of the amide and the C=N of the azomethine.

-

Mass Spectrometry: Determines the molecular weight of the synthesized compounds.

-

Single-Crystal X-ray Diffraction: Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[11][13]

Conclusion

The hydrazide moiety in this compound is a highly versatile and reactive functional group that serves as a gateway to a rich variety of heterocyclic compounds. The strategic placement of the two fluorine atoms on the phenyl ring significantly influences its reactivity, enabling the efficient synthesis of N-acylhydrazones and their subsequent cyclization to form pharmacologically important scaffolds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The demonstrated antimicrobial and anticonvulsant activities of these derivatives underscore the importance of this compound as a privileged starting material in modern drug discovery and development. This guide has provided a comprehensive overview of its core reactivity, synthetic protocols, and therapeutic potential, offering a valuable resource for researchers in the field.

References

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. peerj.com [peerj.com]

- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,4-Difluorobenzohydrazide: A Cornerstone for Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, binding affinity, and lipophilicity.[1][2][3] The strategic placement of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. 2,4-Difluorobenzohydrazide, a key building block, exemplifies the utility of this approach. Its difluorinated phenyl ring and reactive hydrazide moiety make it a versatile precursor for the synthesis of a wide array of pharmaceutical agents. This guide provides a comprehensive overview of the discovery and history of this compound synthesis, offering a deep dive into the chemical principles and practical methodologies for its preparation.

The Genesis of a Key Intermediate: A History Rooted in Precursor Synthesis

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the development and availability of its key precursors: 2,4-difluorobenzoic acid and 2,4-difluorobenzoyl chloride. The history of this compound is therefore a story of the evolution of synthetic methods for these crucial starting materials.

The synthesis of fluorinated aromatic compounds has been a subject of intense research, driven by their increasing importance in pharmaceuticals and agrochemicals. Early methods for producing fluorinated aromatics often involved harsh conditions and had limited yields. However, the development of more efficient and scalable routes to precursors like 2,4-difluorobenzonitrile and 2,4-difluorotoluene paved the way for the accessible synthesis of 2,4-difluorobenzoic acid and its derivatives.[4][5]

Core Synthetic Strategies: From Precursor to Product

The synthesis of this compound is primarily achieved through the reaction of a 2,4-difluorobenzoyl derivative with hydrazine. The two most common and industrially relevant pathways start from either 2,4-difluorobenzoic acid or its more reactive acid chloride.

Route 1: From 2,4-Difluorobenzoic Acid

The direct reaction of 2,4-difluorobenzoic acid with hydrazine hydrate is a straightforward approach. This method often requires heating to drive the condensation reaction and remove the water byproduct. While direct, this route can sometimes lead to lower yields due to the equilibrium nature of the reaction.

A significant advancement in the synthesis of benzoic acids from their corresponding nitriles involves the use of ionic liquids, which can promote efficient and "green" hydrolysis.[6] This provides a modern, high-yield pathway to obtaining the necessary 2,4-difluorobenzoic acid precursor.

Route 2: From 2,4-Difluorobenzoyl Chloride

A more common and often higher-yielding method involves the use of the more electrophilic 2,4-difluorobenzoyl chloride. The acid chloride readily reacts with hydrazine at lower temperatures, providing a cleaner and more efficient conversion to the desired hydrazide. The synthesis of 2,4-difluorobenzoyl chloride itself is a critical step, typically achieved by treating 2,4-difluorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[7][8][9]

The overall synthetic workflow can be visualized as a multi-step process, starting from readily available fluorinated aromatic compounds.

Caption: Overall synthetic workflow for this compound.

Quantitative Analysis of Precursor Synthesis

The efficiency of the overall synthesis of this compound is highly dependent on the yields of its precursors. The following table summarizes various reported methods for the synthesis of key intermediates.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2,4-Difluorotoluene | 2,4-Difluorobenzaldehyde | H₂O₂, Co/Mo/Br catalyst, acetic acid, continuous flow | 29.2% (yield of aldehyde) | [5] |

| 2,4-Difluorobenzonitrile | 2,4-Difluorobenzoic Acid | [bmim]HSO₄, H₂O, 60-65°C | >90% | [6] |

| 2,4-Dichlorofluorobenzene | 2,4-Dichloro-5-fluorobenzoyl chloride | Oxalyl chloride, AlCl₃, 20-30°C | 98.3% | [8] |

| 4-Fluorotoluene | 4-Fluorotrichlorotoluene | Cl₂, UV light, 70-85°C | 99.5% | [9] |

Detailed Experimental Protocol: Synthesis from 2,4-Difluorobenzoyl Chloride

This protocol details a reliable and high-yielding method for the synthesis of this compound starting from the corresponding acid chloride.

Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-difluorobenzoic acid (15.8 g, 0.1 mol).

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (14.3 g, 0.12 mol, 8.7 mL) to the flask at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution (test with moist pH paper).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess thionyl chloride under reduced pressure. The crude 2,4-difluorobenzoyl chloride is then purified by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve hydrazine hydrate (6.0 g, 0.12 mol) in a suitable solvent such as dichloromethane (100 mL). Cool the solution to 0-5°C in an ice bath.

-

Addition of Acid Chloride: Slowly add a solution of 2,4-difluorobenzoyl chloride (17.6 g, 0.1 mol) in dichloromethane (50 mL) dropwise to the hydrazine solution, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: The reaction mixture is then washed successively with water, a dilute solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Caption: Step-by-step experimental workflow.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis of this compound, while not attributable to a single historical discovery, represents the culmination of advancements in fluorination chemistry and the synthesis of aromatic carboxylic acid derivatives. The methodologies outlined in this guide, from the preparation of key precursors to the final hydrazide formation, provide a robust framework for researchers and drug development professionals. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the importance of versatile and readily accessible building blocks like this compound will undoubtedly increase, solidifying its role as a cornerstone in the ongoing quest for new and improved therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

- 3. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]

- 5. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 6. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 8. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 9. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Novel Schiff Bases from 2,4-Difluorobenzohydrazide and Substituted Aldehydes: A Detailed Guide for Researchers

Introduction: The Versatility and Promise of Schiff Bases in Modern Drug Discovery

Schiff bases, compounds characterized by the presence of an azomethine (-C=N-) group, represent a cornerstone in the edifice of medicinal chemistry and drug development. First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[1] The versatility of their synthesis allows for a high degree of structural diversity, which in turn leads to a broad spectrum of biological activities.[2]

The imine group is critical to the biological activities of Schiff bases, often acting as a key pharmacophore that can interact with various biological targets.[1] Schiff bases and their metal complexes have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[2][3] This has made them a focal point for the development of new therapeutic agents.

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of a specific class of Schiff bases derived from 2,4-difluorobenzohydrazide and various substituted aldehydes. The incorporation of a difluorinated phenyl ring is a strategic design element, as fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring this promising class of compounds.

Rationale for the Synthesis of this compound Schiff Bases

The synthesis of Schiff bases from this compound is predicated on the synergistic effect of the hydrazone backbone and the fluorine substituents. Hydrazones, a subclass of Schiff bases, are known for their extensive biological activities. The presence of the difluorinated aromatic ring is expected to enhance these properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can lead to increased metabolic stability and improved cell membrane permeability, which are desirable characteristics for drug candidates.

The general synthetic approach involves a two-step process: first, the synthesis of the key intermediate, this compound, from a suitable precursor like 2,4-difluorobenzoic acid, followed by the condensation of this hydrazide with a variety of substituted aldehydes to generate a library of Schiff bases.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to Schiff bases.

Part 1: Synthesis of this compound

The synthesis of the hydrazide intermediate can be achieved via a two-step process starting from 2,4-difluorobenzoic acid.

Step 1: Synthesis of Methyl 2,4-Difluorobenzoate

A general procedure for the esterification of a benzoic acid derivative is as follows:

-

To a solution of 2,4-difluorobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2,4-difluorobenzoate.[3]

Step 2: Synthesis of this compound

The hydrazide is synthesized by reacting the corresponding ester with hydrazine hydrate:

-

Dissolve methyl 2,4-difluorobenzoate (1 equivalent) in methanol.

-

Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting solid, this compound, can be purified by recrystallization from a suitable solvent like ethanol.[3]

Part 2: General Protocol for the Synthesis of Schiff Bases from this compound

The following is a general and robust protocol for the condensation reaction between this compound and various substituted aldehydes.

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

To this solution, add the desired substituted aldehyde (1 equivalent). A variety of aldehydes with electron-donating or electron-withdrawing groups can be used to generate a diverse library of Schiff bases.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.

-

Reflux the reaction mixture with constant stirring for a period ranging from 5 to 12 hours. The reaction progress should be monitored by TLC.[4]

-

Upon completion, the Schiff base product often precipitates out of the solution upon cooling.

-

Collect the solid product by filtration.

-

To remove any unreacted aldehyde, wash the product with a sodium bisulfite solution, followed by a wash with cold methanol to remove other impurities.[4]

-

The purified Schiff base can be dried in a desiccator or under vacuum.

Visualization of the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, as depicted in the following workflow diagram.

Caption: Workflow for the synthesis and analysis of Schiff bases.

Characterization of Synthesized Schiff Bases

Thorough characterization of the newly synthesized Schiff bases is essential to confirm their structure and purity. The following spectroscopic techniques are indispensable for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized compounds.

-

Disappearance of Aldehyde C=O Stretch: The absence of the characteristic strong carbonyl (C=O) stretching band of the starting aldehyde (typically around 1700 cm⁻¹) is a primary indicator of a successful reaction.

-

Appearance of Azomethine C=N Stretch: The formation of the Schiff base is confirmed by the appearance of a new absorption band corresponding to the azomethine (-C=N-) group. This band typically appears in the region of 1600-1650 cm⁻¹.[4]

-

N-H Stretch: The N-H stretching vibration of the hydrazide moiety is usually observed in the region of 3100-3300 cm⁻¹.

-

C-F Stretch: The presence of the carbon-fluorine bonds will be indicated by strong absorption bands in the fingerprint region, typically around 1200-1300 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR:

-

Azomethine Proton (-N=CH-): A characteristic singlet peak in the downfield region, typically between δ 8.0 and 9.5 ppm, is indicative of the azomethine proton.[4]

-

Aromatic Protons: The protons on the aromatic rings will appear as multiplets in the range of δ 6.5-8.5 ppm.

-

N-H Proton: The N-H proton of the hydrazide linkage usually appears as a singlet in the downfield region, often above δ 10 ppm.

-

-

¹³C NMR:

-

Azomethine Carbon (-N=CH-): The carbon of the azomethine group will show a signal in the range of δ 140-160 ppm.

-

Aromatic Carbons: The carbons of the aromatic rings will resonate in the region of δ 110-160 ppm. The carbons attached to fluorine will exhibit splitting due to C-F coupling.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff bases and to confirm their elemental composition. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[4]

Data Presentation: A Comparative Overview

The following table provides a hypothetical summary of the characterization data for a series of Schiff bases derived from this compound and various substituted aldehydes. This serves as a template for researchers to organize their experimental results.

| Aldehyde Substituent (R) | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -N=CH- | Mass Spec (m/z) [M+H]⁺ |

| 4-Nitro | 85 | 210-212 | 1625 | 8.85 | 320.07 |

| 4-Chloro | 90 | 195-197 | 1630 | 8.60 | 313.05 |

| 4-Hydroxy | 82 | 225-227 | 1620 | 8.45 | 295.08 |

| 4-Methoxy | 88 | 188-190 | 1628 | 8.50 | 309.10 |

Application Notes: The Potential of this compound Schiff Bases in Drug Development

The strategic incorporation of a difluorinated phenyl ring into the Schiff base scaffold opens up numerous avenues for their application in drug discovery, particularly in the development of novel antimicrobial agents.

Antimicrobial Activity

Schiff bases are well-documented for their broad-spectrum antimicrobial properties. The presence of the azomethine group is often crucial for their activity, as it can interfere with microbial cell processes. The introduction of fluorine atoms can further enhance this activity. The high electronegativity of fluorine can increase the acidity of the N-H proton in the hydrazone moiety, potentially leading to stronger interactions with biological targets. Furthermore, the lipophilicity conferred by the fluorine atoms can facilitate the transport of the molecule across microbial cell membranes.

It is recommended to screen the synthesized Schiff bases against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard methods such as the disk diffusion assay or the determination of the Minimum Inhibitory Concentration (MIC) can be employed to quantify their antimicrobial efficacy.[5]

Mechanism of Action: A Postulated Pathway

The antimicrobial action of Schiff bases is often attributed to their ability to chelate metal ions that are essential for microbial growth or to interact with specific enzymes or cellular components. The general mechanism of Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Caption: General mechanism of Schiff base formation.

Conclusion and Future Directions

This application note has provided a detailed and scientifically grounded guide for the synthesis, characterization, and potential application of novel Schiff bases derived from this compound. The protocols outlined herein are based on established chemical principles and analogous reactions reported in the scientific literature, offering a solid starting point for researchers in this field.

The structural diversity achievable through the use of various substituted aldehydes, combined with the beneficial properties imparted by the difluorinated phenyl ring, makes this class of compounds highly attractive for further investigation. Future research should focus on expanding the library of these Schiff bases, exploring their full range of biological activities, and elucidating their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing their therapeutic potential and advancing the development of new and effective drug candidates.

References

- 1. [PDF] Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Synthesis of Bioactive Hydrazones via Condensation Reaction of 2,4-Difluorobenzohydrazide

Abstract: This technical guide provides a comprehensive protocol for the condensation reaction of 2,4-Difluorobenzohydrazide with carbonyl compounds to synthesize N'-substituted hydrazone derivatives. These structures are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active agents. The strategic incorporation of a 2,4-difluorophenyl moiety can significantly enhance the pharmacological profile of a molecule, improving properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This document details the underlying chemical principles, a robust step-by-step experimental protocol, characterization methods, and a troubleshooting guide to empower researchers to successfully synthesize and validate these valuable compounds.

Part 1: Scientific Principles & Mechanistic Overview

The synthesis of hydrazones from hydrazides and carbonyl compounds (aldehydes or ketones) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[3][4] This process is highly efficient and is a cornerstone of synthetic chemistry for creating carbon-nitrogen double bonds (C=N).

1.1 The Reaction Mechanism

The reaction proceeds in two primary stages:

-

Nucleophilic Addition: The terminal nitrogen atom (-NH₂) of the this compound acts as a nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

-

Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable hydrazone product, which is characterized by the azomethine group (-C=N-NH-).[5]

This reaction is typically catalyzed by the addition of a small amount of acid, such as glacial acetic acid or sulfuric acid.[6] The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack.[6]

Caption: General mechanism for hydrazone formation.

1.2 The Role of the 2,4-Difluorophenyl Moiety

The inclusion of fluorine atoms in pharmaceutical candidates is a widely used strategy in modern drug discovery.[7] The 2,4-difluoro substitution pattern on the benzohydrazide scaffold imparts several desirable physicochemical properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the half-life of the drug.[1]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with biological targets, enhancing binding affinity.[2]

-

Lipophilicity & Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[2][8]

Part 2: Detailed Experimental Protocol

This section provides a reliable, step-by-step protocol for a representative condensation reaction between this compound and 4-hydroxybenzaldehyde.

2.1 Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |

| This compound | 446-37-7 | 172.13 | 1.72 g (1.0 eq) | Purity >98% |

| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 1.22 g (1.0 eq) | Purity >98% |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL | Reagent grade |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 2-3 drops | Catalyst |

| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing |

| Hexane | 110-54-3 | 86.18 | As needed | For washing/recrystallization |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For TLC/recrystallization |

2.2 Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

TLC plates (Silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization (254 nm)

-

Melting point apparatus

-

Standard laboratory glassware (beakers, graduated cylinders)

2.3 Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

2.4 Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.72 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol).

-

Dissolution: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the solution. The acid acts as a catalyst to accelerate the reaction.[6]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing solution (e.g., Hexane:Ethyl Acetate 7:3). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, less polar spot and the disappearance of the starting material spots indicate reaction completion.

-

Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. The cooling process can be expedited by placing the flask in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with a small amount of cold deionized water (2 x 10 mL) followed by a small amount of cold ethanol or hexane (1 x 10 mL) to remove any unreacted starting materials and impurities.[9]

-

Drying & Purification: Allow the product to air-dry or dry in a vacuum oven at a low temperature (40-50 °C). The purity of the product can be further enhanced by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

2.5 Expected Characterization Results

The final product, N'-(4-hydroxybenzylidene)-2,4-difluorobenzohydrazide, should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point range indicates high purity. This can be compared to literature values if available.

-

FT-IR (KBr, cm⁻¹): Look for characteristic peaks: ~3200-3400 (O-H and N-H stretching), ~1650 (C=O, amide I), ~1600 (C=N, imine), ~1550 (N-H bending, amide II), ~1200-1300 (C-F stretching).

-

¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons, the azomethine proton (-CH=N-) as a singlet around 8.5 ppm, and exchangeable signals for the -OH and -NH protons at higher chemical shifts (>10 ppm).[10]

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated molecular weight of the product (C₁₄H₁₀F₂N₂O₂ = 276.24 g/mol ).

Part 3: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Insufficient catalyst. 3. Product is soluble in the reaction/wash solvent. | 1. Increase reflux time and monitor by TLC. 2. Add an additional drop of acetic acid. 3. Cool the reaction mixture thoroughly in an ice bath before filtering. Use minimal amounts of ice-cold solvent for washing. |

| Oily Product / Fails to Crystallize | Presence of impurities or residual solvent. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, attempt purification via column chromatography. |

| Multiple Spots on TLC of Final Product | 1. Incomplete reaction. 2. Product degradation. 3. Presence of side products. | 1. Ensure the reaction has gone to completion before work-up. 2. Avoid excessive heating or prolonged reaction times. 3. Purify the product by recrystallization or column chromatography. |

References

- 1. nbinno.com [nbinno.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ijpbs.com [ijpbs.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4-Difluorobenzohydrazide

Introduction: The Versatility of 2,4-Difluorobenzohydrazide in Heterocyclic Synthesis

This compound is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. The presence of the difluorophenyl moiety is of particular significance in medicinal chemistry, as the incorporation of fluorine atoms into bioactive molecules can enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. This guide provides detailed protocols for the synthesis of three key classes of five-membered heterocyclic compounds originating from this compound: 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic cores are prevalent in compounds exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3]

The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering step-by-step methodologies, mechanistic insights, and expected outcomes. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic transformations.

Overall Synthetic Workflow

The synthesis of the target heterocyclic compounds from this compound generally follows the pathways illustrated below. The initial hydrazide can be directed towards different heterocyclic systems by reacting it with appropriate reagents.

Caption: General synthetic pathways from this compound.

PART 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Application Note

1,3,4-Oxadiazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][4] The synthesis of 2-(2,4-difluorophenyl)-5-aryl-1,3,4-oxadiazoles is typically achieved through the cyclodehydration of an intermediate N,N'-diacylhydrazine, which is formed in situ from the reaction of this compound with a substituted aromatic carboxylic acid. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation, acting as both a coupling and a dehydrating agent.[5][6]

Mechanism Insight: The reaction proceeds via the initial activation of the carboxylic acid by POCl₃, forming a highly reactive acyl dichlorophosphate intermediate.[7] This intermediate is then attacked by the nucleophilic nitrogen of this compound. Subsequent intramolecular cyclization and elimination of water, facilitated by POCl₃, leads to the formation of the stable 1,3,4-oxadiazole ring.

Caption: Workflow for 1,3,4-oxadiazole synthesis.

Protocol: Synthesis of 2-(2,4-Difluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Materials:

-

This compound

-

4-Chlorobenzoic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Sodium bicarbonate solution (5% w/v)

-

Ethanol

Procedure:

-

In a round-bottom flask, take an equimolar mixture of this compound (e.g., 1.72 g, 0.01 mol) and 4-chlorobenzoic acid (1.57 g, 0.01 mol).

-

Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

After completion, the reaction mixture is allowed to cool to room temperature and then slowly poured onto crushed ice with constant stirring.

-

The resulting precipitate is filtered, washed with water, and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product is then washed again with water until the washings are neutral to litmus paper.

-

The solid is dried and recrystallized from ethanol to afford the pure 2-(2,4-difluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

Data Summary for Representative 1,3,4-Oxadiazole Derivatives:

| Compound ID | Ar-Group | Yield (%) | m.p. (°C) | ¹H NMR (δ ppm) |

| OXA-1 | 4-Chlorophenyl | ~85 | 168-170 | 8.10-7.20 (m, 7H, Ar-H) |

| OXA-2 | 4-Nitrophenyl | ~80 | 210-212 | 8.40-7.30 (m, 7H, Ar-H) |

| OXA-3 | 4-Methoxyphenyl | ~88 | 155-157 | 7.90-6.90 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃) |